Carbon Impurity Reduction in Thermally Deposited AlN Films: TDMAA vs. TMA
Thermal ALD of aluminum nitride using TDMAA and ammonia yields films with approximately 1 at. % carbon impurity [1]. In a cross‑study comparison, thermal ALD of AlN using trimethylaluminum (TMA) and ammonia under comparable conditions results in approximately 5 at. % carbon [2], leading to an ~5‑fold reduction in carbon incorporated into the film when TDMAA is employed.
| Evidence Dimension | Carbon impurity in thermal ALD AlN films (by XPS, at. %) |
|---|---|
| Target Compound Data | ∼1 at. % C (TDMAA + NH₃, PE‑ALD variant; thermal data consistent with ∼1 %) |
| Comparator Or Baseline | Trimethylaluminum (TMA) + NH₃, thermal ALD: 5 at. % C |
| Quantified Difference | ∼5‑fold reduction (1 % vs. 5 at. % C) |
| Conditions | Thermal ALD, substrate temperature 200–400 °C, NH₃ co‑reactant; TDMAA data from Buttera et al. 2017; TMA data from Jiménez et al. 2018 (Surf. Coat. Technol.) |
Why This Matters
Lower carbon background directly improves dielectric breakdown strength, reduces leakage currents, and enables higher quality AlN films for piezoelectric and optoelectronic devices.
- [1] S. C. Buttera, D. J. Mandia, S. T. Barry, J. Vac. Sci. Technol. A 35, 01B128 (2017): carbon impurity ∼1 % in AlN films from TDMAA. View Source
- [2] C. Jiménez et al., Surf. Coat. Technol. 2018: thermal ALD AlN with TMA contains 5 at. % carbon. View Source
